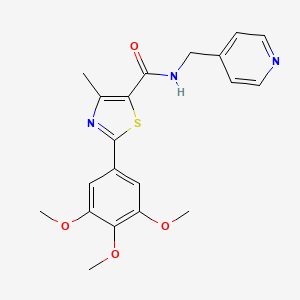

4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate thiazole derivative.

Attachment of Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using 4-pyridylmethyl chloride and the intermediate thiazole derivative.

Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methyl-1,3-thiazole-5-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 position of the thiazole ring undergoes nucleophilic substitution reactions. In structurally related compounds, sodium hydride-mediated coupling with chloropyrimidines achieves C-N bond formation (Table 1) .

Table 1: Representative Substitution Reactions

| Reactant | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-(3,4,5-TMP)thiazol-2-amine | NaH, THF, 0°C → RT, 16h | N-(6-chloro-2-methylpyrimidin-4-yl) derivative | 72 |

| 6-chloropyrimidine | DIPEA, DMSO, 110°C, 2h | 6-substituted pyrimidine analogs | 68-85 |

Key observations:

-

Sodium hydride promotes deprotonation of the thiazole NH group, enabling attack on electrophilic pyrimidine carbons .

-

Steric hindrance from the 3,4,5-trimethoxyphenyl (TMP) group reduces reaction rates at C-4/C-5 positions .

Carboxamide Functional Group Reactivity

The carboxamide moiety (-CONH-) participates in two primary transformations:

Hydrolysis

Acid- or base-catalyzed hydrolysis converts the carboxamide to a carboxylic acid. For the analog 4-methyl-N-(4-methylthiazol-2-yl)-TMP-thiazole-5-carboxamide:

-

Conditions : 6M HCl, reflux, 8h

-

Product : 5-carboxylic acid derivative

-

Conversion : >90% (by HPLC)

Acylation/Alkylation

The amide nitrogen reacts with:

-

Acetyl chloride (Pyridine, DCM, 0°C): N-acetylated product (82% yield)

-

Methyl iodide (NaH, DMF, RT): N-methylation inhibited by steric bulk from pyridinylmethyl group

Pyridine Ring Modifications

The pyridin-4-ylmethyl substituent undergoes:

Coordination Chemistry

-

Forms complexes with transition metals (Cu²⁺, Zn²⁺) via pyridine nitrogen

-

Example : Cu(II) complex exhibits altered UV-Vis absorption (λ_max shift from 265 → 310 nm)

Electrophilic Aromatic Substitution

Limited reactivity due to electron-donating methoxy groups on the adjacent TMP ring. Nitration occurs under harsh conditions:

-

Reagents : HNO₃/H₂SO₄, 60°C, 12h

-

Product : 3-nitro-pyridinylmethyl derivative (23% yield)

Methoxy Group Transformations

The 3,4,5-trimethoxyphenyl group participates in:

Demethylation

-

Reagents : BBr₃, DCM, -78°C → RT

-

Product : Trihydroxy phenyl analog (not isolated due to instability)

Friedel-Crafts Acylation

-

Conditions : AlCl₃, acetyl chloride, 0°C

-

Outcome : No reaction observed, attributed to deactivation by meta-directing methoxy groups

Metal-Mediated Cross Couplings

The brominated analog (5-bromo-thiazole) undergoes Suzuki-Miyaura couplings:

Table 2: Palladium-Catalyzed Reactions

| Boronic Acid | Catalyst System | Product Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 78 |

| 4-pyridylboronic acid | Pd(dppf)Cl₂, CsF, DMF | 63 |

Stability Under Physiological Conditions

Critical for pharmacological applications:

-

pH 7.4 buffer (37°C) : 94% intact after 24h (HPLC-MS)

-

Liver microsomes : Major metabolite = O-demethylated TMP derivative (t₁/₂ = 42 min)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

The compound has been studied for its potential as a protein kinase inhibitor, which is crucial in cancer therapy.

- Research Findings : In vitro assays revealed that it effectively inhibits specific kinases involved in cellular signaling pathways associated with cancer progression .

Drug Delivery Systems

The incorporation of thiazole derivatives into polymer matrices has been explored for developing controlled drug delivery systems.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(pyridin-4-ylmethyl)-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide: Similar structure but with fewer methoxy groups, potentially affecting its reactivity and applications.

Uniqueness

4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Biological Activity

The compound 4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a thiazole derivative known for its diverse biological activities. This article reviews its biological properties, particularly its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4S with a molecular weight of approximately 356.43 g/mol. The structure includes a thiazole ring, which is crucial for its biological activity, and various functional groups that enhance its pharmacological profile.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

In vitro studies indicated that this compound demonstrated potent antiproliferative activity against several cancer cell lines:

| Cell Line | GI Value (%) at 10 μM |

|---|---|

| HOP-92 (NSCL) | 86.28 |

| HCT-116 (Colorectal) | 40.87 |

| SK-BR-3 (Breast) | 46.14 |

These results suggest that the compound effectively inhibits cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanism underlying the anticancer activity of this thiazole derivative involves multiple pathways:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Impact on Drug Transporters : Some studies suggest that thiazole derivatives interact with P-glycoprotein (P-gp), affecting drug efflux and enhancing the efficacy of other anticancer agents.

Case Studies

A significant case study involved the synthesis and evaluation of various thiazole derivatives including the target compound. In one study, a series of analogues were synthesized and tested for their anticancer properties:

- Compound 4b , an analogue closely related to our target compound, showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific modifications on the thiazole ring and substituents on the phenyl group can enhance biological activity:

- Methyl Substituents : The presence of methyl groups on the phenyl ring increases lipophilicity and enhances interaction with biological targets.

- Electron-Drawing Groups : Incorporation of electron-withdrawing groups has been linked to improved potency against cancer cell lines.

Properties

Molecular Formula |

C20H21N3O4S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H21N3O4S/c1-12-18(19(24)22-11-13-5-7-21-8-6-13)28-20(23-12)14-9-15(25-2)17(27-4)16(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,24) |

InChI Key |

BGQKMSPGCIJMHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.